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Compound of Interest

Compound Name: (+)-Camphene

Cat. No.: B1220165 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for (+)-
Camphene. The information is compiled from experimental and computational studies, offering

valuable data for researchers and professionals in drug development and related scientific

fields. This document summarizes key quantitative data in structured tables, details relevant

experimental and computational methodologies, and provides a visualization of the biosynthetic

pathway of (+)-Camphene.

Quantitative Thermochemical Data
The following tables summarize the available thermochemical data for camphene. It is

important to note that while the focus of this guide is (+)-Camphene, much of the available

experimental data does not specify the enantiomer. However, the thermochemical properties of

enantiomers are identical.

Table 1: Enthalpy and Gibbs Free Energy Data for Camphene
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Thermochemic
al Property

Value (kJ/mol) State Method Reference

Standard

Enthalpy of

Combustion

(ΔcH°solid)

-6146.00 ± 2.00 Solid

Bomb

Calorimetry

(Ccb)

Kozina,

Bychikhina, et

al., 1977[1]

Standard

Enthalpy of

Formation

(ΔfH°gas)

-28.0 ± 2.0 Gas
From ΔcH°solid

and ΔsubH°

Kozina,

Bychikhina, et

al., 1977[1]

Standard

Enthalpy of

Formation

(ΔfH°solid)

-75.0 ± 2.0 Solid From ΔcH°solid

Kozina,

Bychikhina, et

al., 1977[1]

Standard

Enthalpy of

Vaporization

(ΔvapH°)

44.7 Liquid

Gas

Chromatography

(GC)

Hoskovec,

Grygarová, et al.,

2005[1]

Standard

Enthalpy of

Sublimation

(ΔsubH°)

46.86 ± 0.54 Solid Calorimetry (C)

Kozina,

Bychikhina, et

al., 1977[1]

Standard Gibbs

Free Energy of

Formation (ΔfG°)

182.60 Gas
Joback Method

(Calculated)
Cheméo[2]

Table 2: Heat Capacity of Gaseous Camphene
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Temperature (K)
Ideal Gas Heat Capacity (Cp,gas)
(J/mol·K)

272.71 Value not explicitly provided in search results

291.03 Value not explicitly provided in search results

308.01 Value not explicitly provided in search results

Note: While the source indicates temperature-dependent data is available, specific values were

not retrieved in the search.

Experimental and Computational Protocols
Detailed experimental protocols are crucial for the replication and verification of scientific data.

Below are descriptions of the methodologies employed to determine the key thermochemical

properties of camphene.

2.1. Determination of Enthalpy of Combustion: Oxygen Bomb Calorimetry

The standard enthalpy of combustion of solid camphene was determined by Kozina,

Bychikhina, et al. (1977) using oxygen bomb calorimetry.[1] While the specific experimental

details from the original publication were not accessible, a general procedure for this technique

with organic solids is as follows:

Sample Preparation: A precise mass of the solid camphene sample is pressed into a pellet.

Bomb Setup: The pellet is placed in a sample holder within a high-pressure stainless steel

container, known as a "bomb." A fuse wire is positioned to make contact with the sample. A

small, known amount of water is added to the bomb to ensure that the water formed during

combustion is in the liquid state.

Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen, typically

to around 30 atm.

Calorimeter Assembly: The bomb is submerged in a known volume of water in a well-

insulated container (the calorimeter). The system is allowed to reach thermal equilibrium.
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Ignition and Measurement: The sample is ignited by passing an electric current through the

fuse wire. The combustion reaction releases heat, which is absorbed by the bomb and the

surrounding water, causing a temperature increase. The temperature change is meticulously

recorded over time until a maximum temperature is reached and the system begins to cool.

Calculation: The heat capacity of the calorimeter is determined by combusting a standard

substance with a known enthalpy of combustion, such as benzoic acid. The heat of

combustion of the camphene sample is then calculated from the observed temperature

change, the heat capacity of the calorimeter, and corrections for the heat of ignition and the

formation of any side products (e.g., nitric acid from residual nitrogen in the bomb).

2.2. Determination of Enthalpy of Vaporization: Gas Chromatography

The enthalpy of vaporization of camphene was determined by Hoskovec, Grygarová, et al.

(2005) using a gas chromatographic method.[1] This technique relates the retention time of a

compound to its vapor pressure. A general protocol for this method is outlined below:

Instrumentation: A gas chromatograph equipped with a capillary column and a flame

ionization detector (FID) is used. The column temperature can be precisely controlled.

Sample and Standards: A solution of camphene and a series of n-alkanes (as standards with

known vaporization enthalpies) are prepared in a volatile solvent.

Isothermal Measurements: The sample mixture is injected into the gas chromatograph at a

series of different, precisely maintained column temperatures.

Data Acquisition: The retention times for camphene and the n-alkane standards are recorded

at each temperature.

Calculation: The enthalpy of vaporization (ΔvapH) can be determined from the temperature

dependence of the retention time using the following relationship, which is derived from the

Clausius-Clapeyron equation:

ln(t'R) = - (ΔvapH / R) * (1/T) + C

where t'R is the adjusted retention time, R is the gas constant, T is the absolute temperature,

and C is a constant. A plot of ln(t'R) versus 1/T yields a straight line with a slope of
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-ΔvapH/R, from which the enthalpy of vaporization can be calculated.

2.3. Computational Thermochemistry: G3(MP2) Theory

The Gibbs free energy of formation of camphene has been calculated using computational

methods. One such high-accuracy composite method is the Gaussian-3 using reduced Møller-

Plesset order (G3(MP2)) theory. This method approximates a high-level calculation by a series

of lower-level calculations. The general workflow is as follows:

Geometry Optimization: The molecular geometry is optimized at the MP2(Full)/6-31G(d) level

of theory.

Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the HF/6-31G(d)

level to obtain the zero-point vibrational energy (ZPVE).

Single-Point Energy Calculations: A series of single-point energy calculations are performed

at higher levels of theory and with larger basis sets (e.g., QCISD(T)/6-31G(d),

MP2/G3MP2large) using the optimized geometry.

Energy Correction: The final G3(MP2) energy is obtained by combining the energies from the

different levels of calculation and adding several correction terms, including the ZPVE, a

spin-orbit correction for atomic species, and an empirical higher-level correction (HLC) to

account for remaining basis set and correlation energy deficiencies.

Thermochemical Properties: The calculated total energy is then used to derive

thermochemical properties such as the enthalpy and Gibbs free energy of formation by

applying standard statistical mechanics principles.

A simplified workflow for the G3(MP2) calculation is depicted in the diagram below.
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G3(MP2) computational workflow.

Biosynthesis of (+)-Camphene
(+)-Camphene is a bicyclic monoterpene synthesized in many plants from the universal C5

precursor isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate

(DMAPP). The key steps in the formation of (+)-camphene from geranyl pyrophosphate (GPP)

are outlined below. The conversion of geranyl pyrophosphate to (+)-bornyl pyrophosphate and

subsequently to (+)-camphene is understood to initiate with the isomerization of the substrate

to (-)-(3R)-linalyl pyrophosphate, followed by the cyclization of this bound intermediate.[3]
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Biosynthesis of (+)-Camphene from GPP.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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